9-Methyl-1,4,9-triazaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19N3 |
|---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C9H19N3/c1-12-6-2-9(3-7-12)8-10-4-5-11-9/h10-11H,2-8H2,1H3 |
InChI Key |
MBHALRTWMUHMKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNCCN2 |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations of 9 Methyl 1,4,9 Triazaspiro 5.5 Undecane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 9-Methyl-1,4,9-triazaspiro[5.5]undecane. These ab initio methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. researchgate.netcolab.ws It is a widely used approach in quantum chemistry to determine the optimized geometric structure and thermodynamic properties of molecules. mdpi.com Calculations using DFT, for instance with the B3LYP functional and a 6-311G(d) basis set, can be employed to find the most stable (lowest energy) three-dimensional arrangement of atoms in this compound. aimspress.com
These calculations provide key energetic data, such as the total energy, enthalpy, and Gibbs free energy of the molecule. By comparing the energies of different possible structures (isomers or conformers), the most thermodynamically stable form can be identified. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign vibrational modes. researchgate.netmdpi.com
Table 1: Key Energetic and Structural Parameters Obtainable from DFT Calculations
| Parameter | Description | Significance for this compound |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers. |
| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Provides information on the molecule's thermodynamic stability. superfri.org |
| Gibbs Free Energy | The energy available to do useful work, accounting for enthalpy and entropy. | Determines the spontaneity of conformational changes or reactions. |
| Optimized Geometry | The 3D coordinates of each atom corresponding to a minimum on the potential energy surface. | Defines the most stable bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | The frequencies of the normal modes of molecular vibration. | Allows for the theoretical prediction of IR and Raman spectra for structural verification. mdpi.com |
Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. biomedres.us The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. biomedres.us A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons. biomedres.us Conversely, a small gap indicates higher reactivity. biomedres.us For this compound, the nitrogen lone pairs are expected to contribute significantly to the HOMO, making these sites nucleophilic. The LUMO is likely distributed across the σ* anti-bonding orbitals of the C-N and C-C bonds. Analysis of the Molecular Electrostatic Potential (MEP) map can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. irjweb.comresearchgate.net
Table 2: Significance of Frontier Molecular Orbitals
| Orbital/Parameter | Description | Relevance to this compound |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. Related to the ionization potential. | A higher EHOMO indicates a greater ability to donate electrons. The nitrogen atoms are likely primary contributors. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. Related to the electron affinity. | A lower ELUMO indicates a greater ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. biomedres.us |
| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap; measures resistance to change in electron distribution. | A larger gap corresponds to a "harder" molecule, which is less reactive. biomedres.us |
| Chemical Softness (S) | The reciprocal of hardness; measures the ease of modifying the electron cloud. | A smaller gap corresponds to a "softer," more reactive molecule. biomedres.us |
Conformational Analysis and Dynamics
The spiro[5.5]undecane core of the molecule imparts significant conformational complexity due to the fused six-membered rings.
The spiro[5.5]undecane framework consists of two cyclohexane (B81311) rings joined at a single carbon atom. Each of these rings can, in principle, adopt several conformations, primarily the low-energy chair form and higher-energy boat or twist-boat forms. The dynamic behavior of related dihetero-spiro[5.5]undecane systems has been investigated using molecular mechanics calculations. researchgate.net These studies reveal that the molecule can exist as a mixture of conformers, such as chair and boat forms, with specific energy barriers to ring inversion. researchgate.net
For the parent spiro[5.5]undecane, the molecule can exist in three main conformations: chair-chair, chair-boat, and boat-boat. The double-chair conformation is generally the most stable. The process of one ring inverting from a chair to a twist-boat conformation has a specific energy barrier, which can be studied computationally and experimentally, for instance, through low-temperature 13C NMR spectroscopy. researchgate.net
The presence of nitrogen atoms in the rings and a methyl group on one of the nitrogens (N9) significantly influences the conformational preferences of this compound. The N-methyl group can occupy either an axial or an equatorial position on its respective piperidine (B6355638) ring.
Intermolecular Interactions and Molecular Recognition Principles
The structure of this compound, with its multiple nitrogen atoms and specific 3D shape, allows it to engage in a variety of intermolecular interactions, which are key to its potential role in molecular recognition. Studies on structurally related 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have shown that this scaffold can form specific interactions within protein binding sites. acs.orgnih.gov
The key interaction points on the molecule are:
Hydrogen Bond Donors: The secondary amine at the N1 position (N-H group) can act as a hydrogen bond donor.
Hydrogen Bond Acceptors: The tertiary nitrogen atoms at N4 and N9 possess lone pairs of electrons and can act as hydrogen bond acceptors.
Hydrophobic Interactions: The aliphatic carbon backbone of the two rings and the N-methyl group can engage in van der Waals and hydrophobic interactions. acs.org
Electrostatic Interactions: In a protonated state, the positively charged nitrogen centers could form salt bridges or cation-π interactions with aromatic residues in a biological target. uzh.ch
In studies of related compounds, the piperidine nitrogen has been observed forming a salt-bridge with acidic residues like aspartic acid (Asp), while other parts of the molecule engage in hydrogen bonding and hydrophobic contacts. acs.org The rigid, three-dimensional nature of the spirocyclic system is considered a valuable feature for designing ligands, as it can reduce the entropic penalty upon binding to a target by pre-organizing the molecule in a preferred conformation. acs.orgnih.gov
Table 3: Potential Intermolecular Interactions
| Interaction Type | Potential Site on this compound | Example from Related Compounds |
|---|---|---|
| Hydrogen Bonding (Donor) | N1-H group | Interaction with backbone carbonyls or side chains of Asn, Gln. uzh.ch |
| Hydrogen Bonding (Acceptor) | Lone pairs on N1, N4, N9 | Interaction with N-H groups or hydroxyls of protein residues. acs.org |
| Salt Bridge/Ionic | Protonated nitrogen atoms (e.g., N1-H₂⁺, N4-H⁺) | Charged piperidine forming a salt-bridge with Asp395. acs.org |
| Hydrophobic Contact | Cyclohexane rings, N-methyl group | Filling lipophilic pockets formed by residues like Pro, Trp, Lys. acs.org |
| Cation-π Interaction | Protonated nitrogen atoms | Interaction with aromatic side chains of Phe, Tyr, Trp. uzh.ch |
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are pivotal in the molecular recognition and binding affinity of this compound derivatives. In the context of these compounds as METTL3 inhibitors, X-ray crystallography has revealed key hydrogen bonding interactions within the enzyme's binding site. For instance, a derivative of the core structure was found to engage in two hydrogen bonds via its pyrimidine (B1678525) moiety with the NH backbone of Asn549 and Ile378. acs.org Another derivative, featuring a tertiary alcohol, forms a hydrogen bond with the side chain of Asn549. acs.org
Further modifications, such as the introduction of a lactam group, were designed to enhance these interactions. This was confirmed by the observation of two hydrogen bond interactions with the Gln550 side chain. acs.org The crucial role of these hydrogen bonds was highlighted when methylation of the lactam in a derivative led to a 19-fold decrease in potency, demonstrating the importance of the lactam's hydrogen bond donating and accepting capabilities. acs.org
The following table summarizes the observed hydrogen bonding interactions for derivatives of the 1,4,9-triazaspiro[5.5]undecane scaffold:
| Interacting Group on Derivative | Interacting Residue in METTL3 | Type of Interaction |
| Pyrimidine Moiety | Asn549, Ile378 | Hydrogen Bond |
| Tertiary Alcohol | Asn549 | Hydrogen Bond |
| Lactam Group | Gln550 | Hydrogen Bond |
Assessment of Cation-π Interactions
Cation-π interactions are a significant non-covalent force contributing to the binding of this compound derivatives to their biological targets. nih.gov These interactions involve the electrostatic attraction between a cation and the electron-rich face of an aromatic ring. nih.gov
In the study of METTL3 inhibitors based on the 1,4,9-triazaspiro[5.5]undecane scaffold, a potential cation-π interaction was identified between the pyrimidine ring of a derivative and Arg379. uzh.ch This interaction was proposed to be beneficial for the inhibitory activity, and subsequent modifications leading to a derivative with this feature resulted in a 6-fold increase in potency. acs.orguzh.ch This highlights the importance of incorporating structural elements capable of engaging in cation-π interactions for enhancing the binding affinity of this class of compounds. uzh.ch
The table below details the observed cation-π interactions for a derivative of the 1,4,9-triazaspiro[5.5]undecane scaffold:
| Interacting Group on Derivative | Interacting Residue in METTL3 | Type of Interaction |
| Pyrimidine Ring | Arg379 | Cation-π Interaction |
Characterization of Hydrophobic and Van der Waals Contacts
Hydrophobic and van der Waals contacts play a crucial role in the binding of this compound derivatives by occupying lipophilic pockets within the target's binding site. In the context of METTL3 inhibitors, a derivative with a gem-dimethyl group was observed to fill a lipophilic pocket formed by the residues Lys513, Pro514, Trp457, and Trp431. acs.org
Furthermore, the introduction of a fluorine atom in a derivative led to the formation of hydrophobic contacts with Ser511 and Tyr406. uzh.ch Another fluorinated derivative exhibited an unusual interaction between the fluorine atom and the nitrogen π system of Pro397. uzh.ch These interactions demonstrate the significance of hydrophobic and van der Waals forces in the stabilization of the ligand-protein complex.
The following table summarizes the key hydrophobic and van der Waals contacts for derivatives of the 1,4,9-triazaspiro[5.5]undecane scaffold:
| Interacting Group on Derivative | Interacting Residues in METTL3 | Type of Interaction |
| Gem-dimethyl Group | Lys513, Pro514, Trp457, Trp431 | Hydrophobic Contact |
| Fluorine Atom | Ser511, Tyr406 | Hydrophobic Contact |
| Fluorine Atom | Pro397 | Interaction with π system |
Predictive Modeling for Structure-Property Relationships (excluding prohibited properties)
While specific predictive modeling studies for this compound are not extensively available in the public domain, the principles of computational chemistry allow for the theoretical prediction of its structure-property relationships.
Theoretical Reactivity Descriptors
Theoretical reactivity descriptors are computational tools used to predict the reactivity of a molecule. These descriptors are derived from quantum chemical calculations and provide insights into the electrophilic and nucleophilic nature of different sites within a molecule. Common reactivity descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and various other parameters derived from conceptual density functional theory (DFT).
A comprehensive theoretical study would generate data such as:
| Descriptor | Predicted Significance for this compound |
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity) |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule |
| Fukui Functions | Identify specific atomic sites prone to nucleophilic or electrophilic attack |
Note: Specific calculated values for these descriptors for this compound are not available in the reviewed literature.
Electrostatic Potential Mapping
Electrostatic potential (ESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding and predicting non-covalent interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions. The ESP map displays regions of negative potential (electron-rich, typically associated with lone pairs on heteroatoms like nitrogen and oxygen) and positive potential (electron-poor, typically around hydrogen atoms bonded to electronegative atoms).
For this compound, an ESP map would be expected to show negative potential around the nitrogen atoms, indicating their ability to act as hydrogen bond acceptors. The regions around the N-H protons would exhibit positive potential, making them potential hydrogen bond donors. The methyl group attached to the nitrogen at the 9-position would also influence the local electrostatic potential. Such a map would be instrumental in rationalizing the observed hydrogen bonding patterns of its derivatives in biological systems.
Chemical Modifications and Derivatization Strategies of the 1,4,9 Triazaspiro 5.5 Undecane Scaffold
Functionalization at Nitrogen Centers
The presence of multiple nitrogen atoms, typically secondary amines in the parent scaffold, offers nucleophilic sites ripe for derivatization. These modifications are crucial for introducing substituents that can engage in specific interactions with biological targets or modulate properties like solubility and cell permeability.
N-alkylation and N-acylation are fundamental methods for elaborating the 1,4,9-triazaspiro[5.5]undecane scaffold. These reactions typically proceed at the secondary amine positions under standard conditions.
N-Alkylation: This strategy involves the introduction of alkyl groups onto the nitrogen atoms. For instance, in the synthesis of derivatives, the secondary amine of a piperidine (B6355638) ring, which is part of the spirocyclic system, can be alkylated. acs.org A common procedure involves reacting the spirocycle with an appropriate alkyl halide in the presence of a base. In one documented synthesis, the spirocycle intermediate was subjected to an alkylation step to yield an N-methyl amide derivative, highlighting the feasibility of introducing small alkyl groups. acs.org Another approach involves the reaction with reagents like ethyl 2-bromoacetate in the presence of triethylamine (B128534) (Et₃N) to append an acetate (B1210297) group to a nitrogen atom. acs.org
N-Acylation: This involves the addition of an acyl group, often to form an amide linkage. This modification can alter the electronic properties and hydrogen-bonding capabilities of the molecule. For example, a final amide coupling step has been used in the synthesis of related complex molecules, reacting a carboxylic acid with an amine in the presence of coupling agents like HATU and DIPEA. acs.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Triazaspiro[5.5]undecane Analogs
| Reaction Type | Reagents & Conditions | Resulting Modification | Research Context |
| N-Alkylation | Ethyl 2-bromoacetate, Et₃N, DCM, 0-25 °C | Addition of an ethyl acetate group to a ring nitrogen. acs.org | Synthesis of a key spirocycle intermediate for METTL3 inhibitors. acs.org |
| N-Alkylation | 4-bromobenzyl bromide, K₂CO₃, DMF, 25 °C | Introduction of a benzyl (B1604629) group at a nitrogen center. acs.org | Preparation of precursors for Buchwald-Hartwig coupling. acs.org |
| N-Acylation | Carboxylic acid, Amine, HATU, DIPEA | Formation of an amide bond to link a functionalized acid to the scaffold. acs.org | Final step in the synthesis of a complex bioactive compound. acs.org |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds, enabling the direct attachment of aryl and heteroaryl moieties to the spirocycle's nitrogen atoms. rsc.org This strategy is pivotal for introducing large, planar, and functionalized aromatic systems that can participate in π-stacking or other critical interactions within a protein's binding site.
In the development of potent enzyme inhibitors, the Buchwald-Hartwig coupling has been employed to link the 1,4,9-triazaspiro[5.5]undecane scaffold with various aryl halides. acs.org The synthesis of one series of compounds started with the coupling between an aryl bromide and a commercial spirocycle intermediate. acs.org This methodology allows for the systematic exploration of different aromatic substituents to optimize biological activity. For example, aryl halides can be coupled with the spirocycle, followed by deprotection of other functional groups to afford the desired secondary amines, which can then undergo further reactions. acs.org
Table 2: Typical Components for Buchwald-Hartwig N-Arylation of the Spirocycle Scaffold
| Component | Role | Example |
| Nitrogen Source | The nucleophile | 1,4,9-Triazaspiro[5.5]undecane derivative. acs.org |
| Aryl Halide | The electrophile | Substituted bromoarenes or chloro-pyrimidines. acs.org |
| Catalyst | Facilitates the C-N bond formation | Palladium-based catalyst (e.g., Pd₂(dba)₃). |
| Ligand | Stabilizes and activates the catalyst | Phosphine-based ligand (e.g., Xantphos). |
| Base | Activates the amine nucleophile | Inorganic base (e.g., Cs₂CO₃). |
| Solvent | Reaction medium | Anhydrous, aprotic solvent (e.g., Dioxane). |
Carbon Skeleton Modifications
Altering the carbon framework of the 1,4,9-triazaspiro[5.5]undecane system allows for changes in the scaffold's shape, rigidity, and the introduction of new functionalities at positions other than the nitrogen atoms.
The introduction of functional groups is a key strategy to enhance the interaction of the molecule with its biological target. In the context of developing METTL3 inhibitors, various moieties were introduced. For example, a lactam group (a cyclic amide) was incorporated into the spirocycle, creating a 1,4,9-triazaspiro[5.5]undecan-2-one structure. acs.org The hydrogen on the lactam nitrogen was found to be crucial for forming a hydrogen bond with the side chain of a glutamine residue in the target protein. acs.org Other modifications included replacing a pyridine (B92270) nitrogen with a carbon atom to improve permeability and substituting a benzylamine (B48309) with a methylamine (B109427) to enhance metabolic stability. acs.org
While not explicitly detailed for this specific scaffold in the provided sources, the introduction of reporter tags, such as fluorescent dyes or biotin, is a common strategy in medicinal chemistry. These tags allow for the visualization and tracking of the molecule in biological systems, aiding in mechanism-of-action studies. This can be achieved by linking a reporter moiety to the scaffold, often via one of the nitrogen centers after initial functionalization. acs.org
The stereochemistry of a molecule is critical for its biological activity. The 1,4,9-triazaspiro[5.5]undecane scaffold contains stereocenters, and controlling the three-dimensional arrangement of substituents is a key synthetic challenge and opportunity. Research on similar diazapiro[5.5]undecane systems has shown that the six-membered rings of the spirocycle typically adopt a stable chair conformation, which dictates the spatial orientation of any attached functional groups. researchgate.net
In the optimization of lead compounds based on the triazaspiro[5.5]undecane scaffold, stereochemistry has been a significant consideration. In one instance, a strategic modification involved changing the methylene (B1212753) position on the piperidine ring to remove a chiral center entirely. acs.orguzh.ch This simplification led to derivatives that were achiral, reducing the complexity of synthesis and pharmacological evaluation while maintaining potency. uzh.ch This demonstrates that while stereoselective synthesis to create a specific enantiomer is one approach, eliminating stereocenters to avoid isomeric mixtures is another valid and powerful strategy.
Scaffold Hybridization and Incorporation into Complex Molecular Architectures
Scaffold hybridization involves covalently linking the 1,4,9-triazaspiro[5.5]undecane core with other distinct pharmacophores to create a single hybrid molecule. nih.govmdpi.com This approach aims to combine the properties of both parent structures to achieve synergistic effects, such as dual-target activity or improved pharmacological profiles. researchgate.net
The development of METTL3 inhibitors provides a clear example of this strategy. Here, the 1,4,9-triazaspiro[5.5]undecane core was systematically combined with various heterocyclic systems, such as substituted pyrimidines and 7H-pyrrolo[2,3-d]pyrimidines. acs.org The spirocycle part of the molecule was designed to occupy one region of the protein's binding pocket, while the attached heterocyclic moiety extended into another area to form specific interactions. acs.orguzh.ch This modular design allows for the independent optimization of the different parts of the hybrid molecule. This "merging strategy" has also been applied to similar spirocyclic scaffolds to create dual-action ligands for different receptors. researchgate.net
Fusion with Other Heterocyclic Systems (e.g., spirodiketopiperazines)
Based on the available research, specific examples detailing the fusion of the 9-Methyl-1,4,9-triazaspiro[5.5]undecane or the broader 1,4,9-triazaspiro[5.5]undecane scaffold to form spirodiketopiperazines or other directly fused heterocyclic systems are not extensively documented in recent literature. Derivatization strategies tend to focus on substitution at the spirocyclic core rather than annulation to create newly fused rings.
Strategic Incorporation into Privileged Heterocycles
A prominent strategy in medicinal chemistry involves appending the 1,4,9-triazaspiro[5.5]undecane scaffold to known "privileged heterocycles"—core structures that are known to bind to multiple biological targets. This approach leverages the three-dimensional character of the spirocycle to explore new chemical space and improve pharmacological properties, while the privileged heterocycle ensures interaction with a target of interest.
Research into potent and selective inhibitors of the METTL3/METTL14 protein complex, an enzyme system involved in RNA modification, demonstrates this strategy effectively. uzh.chnih.gov In this context, the 1,4,9-triazaspiro[5.5]undecan-2-one moiety serves as a key building block that is strategically coupled to various heterocyclic systems, primarily pyrimidine (B1678525) and its bioisosteres. uzh.chnih.gov
The general synthetic approach begins with the preparation of a suitable spirocyclic intermediate, such as tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate. uzh.ch This core is then coupled with a range of halogenated (typically bromo- or chloro-substituted) heterocycles using transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).
Key findings from these derivatization efforts include:
Coupling to Pyrimidines: The spirocycle has been successfully attached to pyrimidine rings. For instance, replacing a benzylamine on the pyrimidine with the spirocycle was explored to enhance novelty and inhibition potency. uzh.ch
Exploration of Bicyclic Heterocycles: To probe the structure-activity relationship further, the pyrimidine core was replaced with bicyclic heteroaromatic systems. The incorporation of a pyrrolopyrimidine moiety (compound 17 ) led to a slight increase in potency compared to its pyrimidine counterpart (compound 10 ). uzh.ch However, this modification also resulted in lower cell permeability and a higher efflux ratio. uzh.ch
Bioisosteric Replacement: Another modification involved replacing a nitrogen atom in the privileged scaffold with a carbon, such as in a pyrrolopyridine system (compound 18 ). This change was detrimental to binding, causing a significant loss in potency, which underscores the importance of specific nitrogen atom interactions for biological activity. uzh.ch
These studies highlight how the 1,4,9-triazaspiro[5.5]undecane scaffold can be systematically incorporated as a substituent onto various privileged heterocyclic cores. The choice of coupling strategy (e.g., Buchwald-Hartwig vs. SNAr) and the specific heterocyclic partner are crucial in modulating the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of the final compounds. uzh.ch
Table 1: Derivatization of the 1,4,9-Triazaspiro[5.5]undecan-2-one Scaffold with Privileged Heterocycles for METTL3 Inhibition
| Compound | Heterocyclic System | Key Modification from Parent Scaffold | METTL3 Inhibition IC₅₀ (μM) |
|---|---|---|---|
| 7 | Pyrimidine | Spirocycle attached via SNAr after initial Buchwald-Hartwig coupling of a precursor. | 0.28 uzh.ch |
| 10 | Pyrimidine | Methylamine substituent on the pyrimidine ring. | 0.089 uzh.ch |
| 17 | Pyrrolopyrimidine | Replacement of the pyrimidine ring with a bicyclic pyrrolopyrimidine system. | 0.051 uzh.ch |
| 18 | Pyrrolopyridine | Replacement of a pyrimidine nitrogen with carbon to form a pyrrolopyridine ring. | 6.6 uzh.ch |
| 19 | Pyrimidine | Incorporation of a chlorine atom between the two pyrimidine nitrogen atoms. | 0.024 uzh.ch |
Applications in Chemical Biology Research
Design and Development of Molecular Probes and Tools for Biological Systems
The unique topology of this spirocyclic compound has been leveraged to create highly specific ligands for protein targets, investigate crucial cellular pathways, and modulate receptor-ligand interactions.
The 1,4,9-triazaspiro[5.5]undecane core has been successfully employed as a foundational scaffold for designing potent and selective ligands for protein targets. This is exemplified by its use in developing inhibitors for the METTL3/METTL14 protein complex, a key player in RNA methylation. nih.gov
Spirocyclic scaffolds are considered privileged structures in medicinal chemistry due to their inherent three-dimensionality. rsc.org This rigid, non-planar structure allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for a target protein. The design principles for ligands based on spirocyclic scaffolds like 9-Methyl-1,4,9-triazaspiro[5.5]undecane often involve:
Structural Rigidity: The spirocyclic core reduces the conformational flexibility of the molecule. This pre-organization of the ligand into a bioactive conformation can minimize the entropic penalty upon binding to a protein, thereby increasing potency.
Three-Dimensional Diversity: The spirocyclic framework provides access to a greater volume of chemical space compared to flat, aromatic systems. This allows for the exploration of more complex and specific interactions within a protein's binding pocket.
Improved Physicochemical Properties: The introduction of spirocyclic motifs can improve properties such as aqueous solubility and metabolic stability, which are crucial for the development of effective molecular probes and potential therapeutic agents.
A study on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives highlighted the importance of these principles. By systematically modifying the scaffold, researchers were able to significantly improve the potency of a METTL3 inhibitor. nih.gov
| Feature of Spirocyclic Scaffold | Advantage in Ligand Design |
| Inherent 3D structure | Precise spatial orientation of substituents |
| Rigidity | Reduced entropic penalty upon binding |
| Access to novel chemical space | Potential for higher selectivity |
Protein crystallography has been instrumental in the optimization of ligands derived from the 1,4,9-triazaspiro[5.5]undecane scaffold. By obtaining crystal structures of the target protein in complex with a ligand, researchers can visualize the precise binding mode and identify key interactions.
In the development of METTL3 inhibitors, a protein crystallography-based medicinal chemistry optimization strategy was employed. This approach led to a remarkable 1400-fold improvement in potency for a lead compound. nih.gov The crystal structures revealed how the spirocyclic scaffold positioned key functional groups within the METTL3 active site, enabling rational modifications to enhance binding affinity. nih.gov This iterative process of crystallographic analysis and chemical synthesis is a powerful tool for accelerating the development of highly potent and selective molecular probes.
A significant application of this compound derivatives has been in the investigation of N6-methyladenosine (m6A) RNA modification pathways. m6A is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating gene expression. The METTL3/METTL14 methyltransferase complex is responsible for installing this modification.
The development of these inhibitors provides a powerful chemical tool to study the epitranscriptome and its impact on cellular function.
| Compound | Target | Biological Effect | Cell Lines |
| UZH2 (a 1,4,9-triazaspiro[5.5]undecan-2-one derivative) | METTL3 | Reduction of m6A/A levels in polyadenylated RNA | MOLM-13, PC-3 |
While specific studies detailing the use of this compound for modulating chemokine receptors or other G-protein coupled receptors (GPCRs) are not extensively documented in the reviewed literature, the broader class of spirocyclic compounds is well-established in GPCR ligand design. The rigid nature of the spiro[5.5]undecane framework makes it an attractive scaffold for developing ligands that can selectively stabilize specific receptor conformations, a key aspect of modulating GPCR activity.
For instance, structurally related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been successfully developed as dual ligands for the µ-opioid receptor (a GPCR) and the sigma-1 receptor. This demonstrates the utility of the spiro[5.5]undecane core in targeting GPCRs. The principles of rigidification and three-dimensional presentation of pharmacophores that are successful in this context could theoretically be applied to the this compound scaffold to design novel modulators of chemokine receptors and other GPCRs.
Exploration as Ligands for Protein Targets
Contribution to Privileged Heterocycles Research
Heterocyclic compounds that are capable of binding to multiple protein targets are often referred to as "privileged structures." Spirocyclic heterocycles, in particular, are increasingly recognized for their potential in this area. rsc.org The 1,9-diazaspiro[5.5]undecane scaffold, a close relative of the this compound, has been described as a privileged heterocycle with applications in treating a range of disorders. dntb.gov.ua
The research into this compound derivatives as potent METTL3 inhibitors further solidifies the standing of this class of compounds within privileged heterocycles research. The ability to develop highly selective inhibitors from this scaffold underscores its value as a starting point for the discovery of new biologically active agents. The successful optimization of these compounds highlights the chemical tractability and the rich three-dimensional space offered by the spiro[5.5]undecane framework, making it a valuable addition to the toolkit of medicinal chemists and chemical biologists.
The 1,4,9-Triazaspiro[5.5]undecane as a Conformationally Constrained Scaffold
The 1,4,9-triazaspiro[5.5]undecane core serves as a rigid, conformationally constrained scaffold. This rigidity is a direct consequence of the spirocyclic junction, where two rings are connected through a single, shared sp³-hybridized carbon atom. This structural feature locks the relative orientation of the two rings, reducing the molecule's conformational flexibility compared to more linear or open-chain analogs.
In medicinal chemistry, such pre-organized scaffolds are highly sought after. They allow for the precise positioning of functional groups in three-dimensional space, which can lead to more specific and potent interactions with biological targets like enzymes and receptors. For instance, derivatives of the closely related 1,4,9-triazaspiro[5.5]undecan-2-one have been utilized as a foundation for developing potent and selective inhibitors of the METTL3 protein, an enzyme implicated in various diseases. nih.govuzh.ch The spirocyclic core in these inhibitors helps to orient the appended chemical moieties correctly within the protein's binding site, a feat that would be more challenging with a flexible scaffold. The defined stereochemistry of the spiro-center is crucial for locking the substituents into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to the target protein.
Impact of Spiro-Center on Molecular Recognition Phenomena
The specific geometry imposed by the spiro-center can:
Enhance Selectivity: The rigid and unique three-dimensional shape can be tailored to fit a specific binding pocket while sterically clashing with others, leading to higher selectivity for the intended target. Studies on related diazaspiro[5.5]undecane-based antagonists for GABA-A receptors have shown that the spirocyclic core is a key determinant of binding affinity and selectivity. soton.ac.uk
Modulate Physicochemical Properties: The spiro junction disrupts planarity and can increase the solubility of compounds compared to their planar counterparts, which is a beneficial property in drug development. acs.org
Establish Key Interactions: The spirocyclic framework serves as a rigid anchor from which functional groups can be projected to form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with a receptor. In the case of METTL3 inhibitors built on the 1,4,9-triazaspiro[5.5]undecane scaffold, the core structure positions other parts of the molecule to make essential contacts within the enzyme's active site. uzh.ch The study identified that the spirocyclic benzamide (B126) portion of the molecule was a crucial element for binding. soton.ac.uk
The table below illustrates the binding affinities of different substituted diazaspiro[5.5]undecane analogs, demonstrating the impact of functional group placement on the spiro scaffold.
| Compound | Substituent | Position | Binding Affinity (Ki, µM) |
| 1c | H | - | 1.4 |
| 1d | Methyl | ortho | 4.2 |
| 1e | Methyl | meta | 0.180 |
| 1f | Methyl | para | 0.52 |
| 1g | Bromine | ortho | 2.7 |
| 1l | Hydroxyl | meta | 0.34 |
| 1q | Amino | para | 0.71 |
| 1o | Nitro | meta | 9.4 |
| Data derived from studies on 3,9-diazaspiro[5.5]undecane analogs at the GABA-A receptor. soton.ac.uk |
Applications in Functional Materials Science
The same structural features that make spiro compounds useful in biology also make them attractive for applications in materials science, particularly in the development of organic optoelectronic devices.
Design Principles for Spirocyclic Components in Optoelectronic Materials
The "spiro concept" in materials science involves connecting two π-conjugated systems through a central sp³-hybridized atom. acs.org This design offers several advantages for materials used in devices like Organic Light-Emitting Diodes (OLEDs).
Key design principles include:
Interruption of Conjugation: The spiro-center acts as an electronic insulator, breaking the π-conjugation between the two halves of the molecule. acs.org This allows the electronic properties of each half to be tuned independently.
Enhanced Morphological Stability: The rigid, bulky, and non-planar structure of spiro compounds prevents close packing and crystallization. acs.orgresearchgate.net This leads to the formation of stable amorphous glasses with high glass transition temperatures (Tg), a critical property for the longevity and reliability of electronic devices. researchgate.net
Suppression of Aggregation: The steric hindrance provided by the spiro-center effectively prevents the formation of aggregates or excimers, which can quench luminescence and reduce device efficiency. acs.org
Improved Solubility: The three-dimensional structure often imparts better solubility in common organic solvents, facilitating device fabrication through solution-based processes like spin-coating. researchgate.net
These principles have been successfully applied in the creation of a wide range of materials, including hole-transporting materials, electron-transporting materials, and fluorescent emitters for OLEDs. researchgate.netrsc.org
Structure-Property Relationships in Donor-Acceptor Systems
A particularly powerful application of the spiro-concept is in the design of Donor-Spiro-Acceptor (D-Spiro-A) molecules. acs.org In this architecture, an electron-donating unit and an electron-accepting unit are linked via a spiro-center. This design allows for precise control over the material's electronic properties.
The structure-property relationships in these systems are well-defined:
Tuning Energy Levels: The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the donor unit, while the Lowest Unoccupied Molecular Orbital (LUMO) is on the acceptor unit. By choosing different donor and acceptor moieties, the HOMO and LUMO energy levels, and thus the energy gap, can be precisely tuned. acs.org
Controlling Charge Transfer: The spiro-linkage prevents direct conjugation but allows for through-space charge transfer between the donor and acceptor. This is fundamental to the operation of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), which can achieve near-100% internal quantum efficiency in OLEDs. acs.org
High Triplet Energy: The electronic separation of the donor and acceptor components helps to maintain a high triplet energy level in host materials, which is essential for efficiently confining the excitons on the phosphorescent guest emitters in PhOLEDs. acs.org
The following table summarizes the impact of different donor and acceptor units on the properties of D-Spiro-A materials.
| Donor Moiety | Acceptor Moiety | HOMO (eV) | LUMO (eV) | Application |
| Phenylacridine | Phenylsulfone | -5.7 | -2.1 | OLED Host |
| Indoloacridine | Benzophenone | -5.5 | -2.3 | TADF Emitter |
| Triphenylamine | Benzophenone | -5.4 | -2.5 | TADF Emitter |
| Illustrative data based on general principles from sources acs.org and acs.org. |
Systematic studies on donor-acceptor compounds have shown that even small modifications, such as adding a nitro group to an acceptor unit, can cause a significant shift in the intramolecular charge transfer (ICT) absorption bands, demonstrating the fine-tunability of these systems. rsc.org This precise control over structure-property relationships makes the D-Spiro-A design a cornerstone of modern organic electronics research. acs.org
Future Directions and Emerging Research Avenues for Triazaspiro 5.5 Undecane Systems
Innovations in Synthetic Methodology
The construction of the triazaspiro[5.5]undecane core and its analogues is evolving, with a strong emphasis on improving efficiency, sustainability, and the capacity for rapid diversification.
Exploration of Sustainable and Green Chemistry Approaches
Future synthetic strategies are increasingly moving away from classical methods that require harsh conditions or hazardous reagents. The principles of green chemistry are becoming central to the development of new routes to spirocyclic systems. One promising avenue is the use of dearomatization reactions, which can rapidly generate molecular complexity from simple, flat aromatic precursors. For instance, the dearomatizing oxidation of phenols bearing pendant urea (B33335) groups has been shown to create complex spirotricyclic systems containing embedded 1,2-diamine units in a single, complexity-generating step. whiterose.ac.uknih.gov This approach avoids harsh oxidants and provides a stereocontrolled route to highly functionalized scaffolds. whiterose.ac.uk
Another key area of innovation is the adoption of alternative energy sources and benign solvents. Microwave-assisted organic synthesis (MAOS) represents a significant advance, offering dramatically reduced reaction times (from hours to minutes) and often improved yields compared to conventional heating. utrgv.edu The use of water as a solvent in such reactions further enhances the green credentials of the synthesis. utrgv.edu The development of metal-free catalytic systems, such as those using simple phenols to activate substrates, is also a critical goal for creating spirocyclic compounds under ambient conditions, thereby reducing reliance on expensive and toxic heavy metals. rsc.org
| Green Chemistry Approach | Key Advantages | Example Application Area |
| Dearomatization Reactions | Rapid increase in molecular complexity from simple precursors. whiterose.ac.uk | Synthesis of spirocyclic 1,2-diamines. nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. utrgv.edu | Multicomponent reactions to form spiro compounds. utrgv.edu |
| Use of Benign Solvents | Reduced environmental impact and toxicity (e.g., using water). utrgv.edu | Synthesis of spiroheterocycles. utrgv.edu |
| Metal-Free Catalysis | Avoids toxic and costly transition metals, milder reaction conditions. rsc.org | Catalytic synthesis of spirocyclic carbonates. rsc.org |
Integration of Automation and High-Throughput Synthesis
To accelerate the discovery of new bioactive triazaspiro[5.5]undecane derivatives, the integration of automated synthesis and high-throughput (HT) screening is essential. Technologies enabling the rapid, parallel synthesis of large compound libraries are poised to revolutionize the field. Microdroplet-based synthesis is one such cutting-edge technique, where desorption electrospray ionization (DESI) is used to create and react picoliter-scale droplets. rsc.orgnih.gov This method leverages the phenomenon of reaction acceleration in microdroplets, achieving high conversions in milliseconds. rsc.org
An automated HT system can transfer reactants from a multi-well plate to a product array, facilitating the generation of hundreds of unique analogues in a short period. rsc.orgnih.gov This "on-the-fly" synthesis approach is particularly well-suited for exploring the structure-activity relationships (SAR) of the triazaspiro[5.5]undecane scaffold, allowing for the rapid generation of data needed for medicinal chemistry programs. rug.nl The small scale (nanogram to microgram) is sufficient for initial bioactivity screening, bridging the gap between synthesis and biological evaluation. rsc.org
Advancements in Computational and Theoretical Studies
Computational chemistry is becoming an indispensable partner to synthetic chemistry, guiding molecular design and providing insights that are difficult to obtain through experimentation alone.
Machine Learning and Artificial Intelligence in Molecular Design
The vastness of chemical space makes exhaustive experimental exploration impossible. Machine learning (ML) and artificial intelligence (AI) offer a powerful solution for navigating this space and identifying promising new molecules. youtube.com Generative AI models can be trained on existing chemical data to design novel molecular structures with desired properties, such as high binding affinity for a specific biological target or favorable pharmacokinetic profiles. youtube.comspringernature.com These models can learn the underlying rules of chemical synthesis and stability, ensuring that the generated molecules are synthetically accessible. youtube.com
For nitrogen-containing heterocycles like the triazaspiro[5.5]undecane family, rational design concepts powered by AI can lead to the discovery of entirely new classes of substances. rsc.orguni-bayreuth.de By combining quantum chemistry simulations with ML algorithms, researchers can perform high-throughput virtual screening to predict properties and prioritize candidates for synthesis, significantly accelerating the discovery cycle. rsc.orgsapiosciences.com This data-driven approach helps to move beyond incremental modifications of known scaffolds towards the de novo design of innovative functional molecules. nih.govnih.gov
| AI/ML Application | Objective | Potential Impact on Triazaspiro[5.5]undecane Research |
| Generative Modeling | Design novel molecules with optimized properties. youtube.comspringernature.com | Creation of new derivatives with enhanced biological activity or material properties. |
| High-Throughput Virtual Screening | Computationally predict properties for large virtual libraries. rsc.org | Prioritization of synthetic targets, reducing wasted effort. |
| Property Prediction | Estimate ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and other properties. nih.gov | Early-stage deselection of compounds likely to fail in development. |
| Synthesis Planning | Propose viable synthetic routes to novel compounds. youtube.com | Ensuring that computationally designed molecules are practically synthesizable. |
Enhanced Sampling and Advanced Molecular Dynamics Simulations
Standard molecular dynamics (MD) simulations are often limited by their inability to adequately sample the complex conformational landscapes of flexible molecules or ligand-protein interactions over biologically relevant timescales. nih.gov This is particularly true for spirocyclic systems, whose conformational rigidity is punctuated by the flexibility of substituents. Enhanced sampling techniques like metadynamics and replica-exchange molecular dynamics are crucial for overcoming these limitations. nih.gov
These advanced methods accelerate the exploration of a system's energy landscape, allowing for the accurate calculation of free energy profiles for processes like ligand binding or conformational changes. youtube.com For triazaspiro[5.5]undecane derivatives targeting proteins, MD simulations can elucidate the specific molecular interactions responsible for binding affinity and selectivity. soton.ac.uknih.gov For example, simulations can reveal key hydrogen bonds, hydrophobic interactions, and the role of water molecules at the binding interface, providing a dynamic 3D model that informs the rational design of next-generation compounds. soton.ac.uk The insights gained from these simulations are critical for understanding structure-activity relationships at an atomic level. nih.gov
Expanding the Scope of Chemical Biology Applications
While historically explored in specific contexts, the future of triazaspiro[5.5]undecane systems lies in their application as sophisticated tools to probe and modulate complex biological processes. Research into derivatives of the parent scaffold has already demonstrated their potential as potent and selective inhibitors of the METTL3/METTL14 protein complex, a key "writer" of N6-methyladenosine (m⁶A) RNA modifications. nih.govacs.orguzh.ch Given that dysregulation of m⁶A is linked to various cancers and other diseases, these compounds represent a promising starting point for developing novel therapeutics. nih.govacs.org
Future research will likely focus on expanding from these initial findings. This includes developing triazaspiro[5.5]undecane-based chemical probes to study the epitranscriptome, creating photo-activatable or fluorescently tagged derivatives to track their interactions in living cells, and exploring their utility against other protein targets. The rigid spirocyclic core is an excellent foundation for building highly selective ligands, as it pre-organizes functional groups in a defined spatial orientation. mdpi.com Further exploration of related diazaspiro[5.5]undecanes as modulators of neurotransmitter receptors, like GABAᴀRs, could also open new therapeutic avenues in immunology and neuroscience. soton.ac.uk The application of these scaffolds in creating new chemical tools will undoubtedly deepen our understanding of fundamental biology and uncover new opportunities for drug discovery. researchgate.net
Investigation of Novel Biological Target Classes
While initial research has established the potential of triazaspiro[5.5]undecane derivatives, future investigations are poised to expand their reach to new and challenging biological targets. The inherent stereochemistry and conformational rigidity of the spirocyclic system can be exploited to achieve high selectivity and potency against targets that have been difficult to drug with more conventional, flexible molecules.
One promising area is the targeting of protein-protein interactions (PPIs) and epigenetic modulators. For instance, derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have been successfully optimized as potent and selective inhibitors of METTL3, a key enzyme in RNA methylation. nih.govacs.org A lead compound, UZH2, demonstrated a significant 1400-fold improvement in potency (IC50 of 5 nM) through structure-based design and was shown to reduce m6A levels in cancer cell lines. nih.govacs.org This success highlights the scaffold's suitability for targeting the complex binding sites of enzymes involved in epitranscriptomics, a field with vast therapeutic potential in oncology, metabolic diseases, and virology. nih.gov
Furthermore, research into related triazaspiro[4.5]decane derivatives has shown their ability to inhibit the F1/FO-ATP synthase complex, a critical component of mitochondrial function. nih.gov This opens avenues for developing treatments for conditions like myocardial infarction by preventing reperfusion injury. nih.gov The exploration of other mitochondrial proteins and ion channels as potential targets for triazaspiro[5.5]undecane-based compounds is a logical and exciting next step.
Patents also indicate the utility of these scaffolds as modulators of chemokine receptors, suggesting their application in treating a wide range of inflammatory and allergic diseases, including asthma, rheumatoid arthritis, and dermatitis. google.comnih.govgoogle.com The future direction in this area involves screening these compounds against a broader panel of chemokine receptors and other G-protein coupled receptors (GPCRs) to identify new therapeutic applications.
Application in Phenotypic Screening and Chemoproteomics
The evolution of drug discovery has seen a resurgence of phenotypic screening, where compounds are tested for their effect on cellular or organismal phenotypes without a preconceived target. mdpi.com Triazaspiro[5.5]undecane libraries are well-suited for such approaches due to their structural diversity and novelty. A hit from a phenotypic screen can reveal unexpected biological activities and lead to the identification of novel drug targets and mechanisms of action. mdpi.com
Once a phenotypic hit is identified, the major challenge lies in target deconvolution. This is where chemoproteomics, a powerful set of techniques used to identify the protein targets of small molecules, becomes crucial. rti.orgnih.gov Future research will increasingly integrate the synthesis of triazaspiro[5.5]undecane libraries with advanced chemoproteomic platforms.
Methodologies that can be applied include:
Affinity-based proteomics: Attaching a reactive or affinity tag to a triazaspiro[5.5]undecane probe to capture its binding partners from cell lysates.
Thermal shift assays (e.g., MS-CETSA): Identifying target proteins by observing changes in their thermal stability upon compound binding. mdpi.com
Limited proteolysis coupled with mass spectrometry (LiP-MS): Detecting conformational changes in proteins upon ligand binding to identify both the target and the binding site. nih.gov
For example, a covalent molecular glue degrader was recently discovered by coupling a phenotypic screen with chemoproteomics, which identified an E2 ubiquitin-conjugating enzyme as the target. nih.gov This approach could be applied to triazaspiro[5.5]undecane libraries containing reactive "warheads" to discover novel covalent inhibitors or molecular glues. The data from these experiments can rapidly connect a compound to a specific protein target, as demonstrated by the identification of UZH2's engagement with METTL3 in cells. nih.govacs.org
By combining the structural advantages of the triazaspiro[5.5]undecane scaffold with the power of phenotypic screening and chemoproteomics, researchers can accelerate the discovery of first-in-class medicines against a host of challenging diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 9-Methyl-1,4,9-triazaspiro[5.5]undecane and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Prins cyclization or olefin metathesis , to construct the spirocyclic core. For example, highlights the use of Prins cyclization for scalability in industrial synthesis. Key steps include controlled temperature, pressure, and catalysts (e.g., dichloromethane and triethylamine in SNAr reactions) . Post-synthesis purification often employs flash column chromatography (DCM/MeOH gradients) .
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Methodological Answer : Structural validation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) . For instance, in , compound purity was confirmed via ¹H NMR (400 MHz) and HRMS with deviations <0.5 ppm. X-ray crystallography (e.g., Acta Crystallographica studies) is critical for resolving chiral centers in spiro compounds .
Q. What preliminary biological screening methods are used to assess this compound’s activity?
- Methodological Answer : Initial screens include enzyme inhibition assays (e.g., soluble epoxide hydrolase (sEH) or METTL3 inhibition) and cell-based assays (e.g., receptor binding studies for chemokine antagonism). notes antagonistic activity against chemokine receptors, validated via competitive binding assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are critical. For example:
- Substituent Position : Adding a hydroxyl group at position 4 (as in 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol) alters solubility and target affinity .
- Heteroatom Replacement : Replacing oxygen with nitrogen (e.g., 3-Oxa-9-azaspiro[5.5]undecane hydrochloride) modulates enzyme inhibition potency .
Quantitative SAR (qSAR) models, combined with molecular docking, predict binding energies (e.g., METTL3 inhibition in ) .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Strategies include:
- Orthogonal Assays : Validate receptor binding via SPR (Surface Plasmon Resonance) alongside functional cellular assays .
- Batch Reprodubility Checks : Use LC-MS to confirm compound purity (>95%) and exclude batch-specific artifacts .
- Meta-Analysis : Compare data across studies (e.g., vs. 12) to identify confounding variables like solvent choice (DMSO vs. aqueous buffers) .
Q. How is target specificity evaluated for spirocyclic compounds like this compound?
- Methodological Answer : Selectivity panels screen against related enzymes/receptors (e.g., kinase or GPCR libraries). used METTL3/METTL14 heterodimer assays to confirm specificity, with IC₅₀ values <100 nM. Off-target effects are minimized via crystallographic studies (e.g., resolving binding site interactions in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
